molecular formula C15H10O8 B192229 Quercetagetin CAS No. 90-18-6

Quercetagetin

Cat. No. B192229
CAS RN: 90-18-6
M. Wt: 318.23 g/mol
InChI Key: ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetagetin is a flavonol, a type of flavonoid . It can be found in the genus Eriocaulon . It is also known as 6-Hydroxyquercetin . It is a moderately potent and selective, cell-permeable pim-1 kinase inhibitor .


Synthesis Analysis

Quercetagetin has been synthesized in three steps from starting materials 1 and 2 in 27% overall yield . The chemical structure of synthetic quercetagetin has been confirmed by 1H NMR, 13C NMR .


Molecular Structure Analysis

Quercetagetin binds to the ATP-binding site of JNK1 . The interaction between Lys55, Asp169, and Glu73 of JNK1 and the catechol moiety of quercetagetin reorients the N-terminal lobe of JNK1, thereby improving compatibility of the ligand with its binding site .


Chemical Reactions Analysis

The 1H-NMR spectrum displayed six hydroxyl proton signals and four aromatic proton signals .


Physical And Chemical Properties Analysis

Quercetagetin has a molecular weight of 318.24 . It is soluble in DMSO .

Scientific Research Applications

  • Antioxidant and Antimicrobial Properties : Quercetagetin, like quercetin, exhibits strong antioxidant mechanisms, broad-spectrum antibacterial, and antiparasitic properties. These attributes suggest potential applications in anti-oncology, cardiovascular protection, and anti-immunosuppression treatments, along with alleviating the toxicity of mycotoxins (Deng Yang et al., 2020).

  • Anticancer Activity : Research indicates that quercetagetin and patuletin have antiproliferative, necrotic, and apoptotic activities in tumor cell lines. The presence of a methoxyl group in C6 position appears to enhance their potency (J. J. Alvarado-Sansininea et al., 2018).

  • Antioxidant Activities for Medicinal Application : Quercetagetin is used in botanical medicine and traditional Chinese medicine due to its potent antioxidant activity. Its effects on glutathione (GSH), enzymatic activity, signal transduction pathways, and reactive oxygen species (ROS) have been explored (Dong Xu et al., 2019).

  • Selective Extraction from Plants : Magnetic molecularly imprinted polymers (MMIPs) have been developed for the selective extraction of quercetagetin from plant extracts like Calendula officinalis, demonstrating its significance in herbal medicine (Run-Tian Ma & Yan-Ping Shi, 2015).

  • In Vitro Antidiabetic and Antilipemic Potentials : Quercetagetin extracted from marigold (Tagetes erecta L.) inflorescence residues showed strong in vitro antioxidant, anti-diabetic, and antilipemic activities. Its inhibitory effects on α-glucosidase, α-amylase, and pancreatic lipase were significant (Weiyou Wang et al., 2016).

  • Liposomal Quercetin for Tumor Treatment : The development of liposomal quercetin showed its potential in significantly improving solubility and bioavailability, indicating its application in tumor treatment. This formulation induced apoptosis in vitro and inhibited tumor growth in vivo (Zhi-ping Yuan et al., 2006).

Safety And Hazards

Quercetagetin is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

Future Directions

Quercetagetin has shown potential in the treatment of Alzheimer’s disease and other tauopathies . It has also shown remarkable effects and enhanced effects against a range of Gram+ve and Gram -ve bacteria when conjugated with chitosan engineered copper oxide nanoparticles .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O8/c16-6-2-1-5(3-7(6)17)15-14(22)13(21)10-9(23-15)4-8(18)11(19)12(10)20/h1-4,16-20,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOLCUVKHLEPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237978
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetagetin

CAS RN

90-18-6
Record name Quercetagetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetagetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetagetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quercetagetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUERCETAGETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV68G507VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetagetin
Reactant of Route 2
Quercetagetin
Reactant of Route 3
Quercetagetin
Reactant of Route 4
Quercetagetin
Reactant of Route 5
Quercetagetin
Reactant of Route 6
Quercetagetin

Citations

For This Compound
4,350
Citations
W Wang, H Xu, H Chen, K Tai, F Liu, Y Gao - Journal of food science and …, 2016 - Springer
… Quercetagetin, the major flavonoid in marigold (Tagetes erecta L.) inflorescence … quercetagetin after the purification was 89.91 ± 0.26 %. The in vitro antioxidant activity of quercetagetin …
Number of citations: 73 link.springer.com
I Parejo, J Bastida, F Viladomat, C Codina - Phytochemistry, 2005 - Elsevier
The fractionation of a methanolic extract of Tagetes maxima guided for antioxidant activity resulted in the isolation of three acylated quercetagetin glycosides, quercetagetin-7-O-(6-O-…
Number of citations: 71 www.sciencedirect.com
S Baek, NJ Kang, GM Popowicz, M Arciniega… - Journal of molecular …, 2013 - Elsevier
… JNK1 bound to quercetagetin and the effects of quercetagetin in in vitro and in vivo models. The results of a docking study suggest that PI3-K is also a molecular target of quercetagetin. …
Number of citations: 44 www.sciencedirect.com
JJ Alvarado-Sansininea, L Sánchez-Sánchez… - Molecules, 2018 - mdpi.com
… Of these, quercetagetin and patuletin present distinct inhibitory activity [11]. In the present study, we implemented a method to obtain quercetagetin and patuletin from Tagetes erecta …
Number of citations: 45 www.mdpi.com
RT Ma, YP Shi - Talanta, 2015 - Elsevier
… quercetagetin MMIPs was evaluated according to their recognition to template and its analogues. Excellent binding for quercetagetin … for the determination of quercetagetin in Calendula …
Number of citations: 77 www.sciencedirect.com
G Gutiérrez-Venegas… - Cellular & …, 2017 - cmbl.biomedcentral.com
One of the microorganisms from dental plaque associated with severe inflammatory responses in infectious endocarditis is Porphyromonas gingivalis. It is a Gram-negative bacteria …
Number of citations: 24 cmbl.biomedcentral.com
PS Rao, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1941 - Springer
… which dissolved the free quercetagetin. Though Perkin … quercetagetin, now called quercetagitrin. The mother-liquor was diluted with water and ether extracted, whereby quercetagetin …
Number of citations: 13 link.springer.com
J Hierold, S Baek, R Rieger, TG Lim… - … A European Journal, 2015 - Wiley Online Library
The recent discovery of c‐Jun NH 2 ‐terminal kinase JNK1 suppression by natural quercetagetin (1) is a promising lead for the development of novel anticancer agents. Using both X‐…
O Bulut, MD Yilmaz - Results in Chemistry, 2021 - Elsevier
… Another limitation is large scale mass production of quercetagetin due to the high cost of industrial extraction and purification from plants. To our knowledge, quercetagetin was …
Number of citations: 4 www.sciencedirect.com
GJ Kang, SC Han, JW Ock, HK Kang… - Biomolecules & …, 2013 - ncbi.nlm.nih.gov
… , quercetagetin has stronger inhibitory effects on the protein and mRNA expression of TARC and MDC than other flavonoids. Quercetagetin … standard peak of quercetagetin matches the …
Number of citations: 39 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.